
Acé métacine-d4
Vue d'ensemble
Description
Acemetacin-d4 is a deuterated form of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, lower back pain, and post-operative pain . The deuterated form, Acemetacin-d4, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Acemetacin due to the presence of deuterium atoms which can provide more detailed insights through techniques like mass spectrometry .
Applications De Recherche Scientifique
Pharmacokinetic Studies
Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Acemetacin-d4 serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling, which allows for precise quantification in mass spectrometry.
Case Study: LC-MS/MS Method Development
A notable study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify acemetacin and its metabolites in human plasma. Acemetacin-d4 was utilized as an internal standard, facilitating accurate measurement despite the complex biological matrix. The study highlighted the method's sensitivity and reliability across varying concentrations, demonstrating acemetacin-d4's effectiveness in pharmacokinetic assessments .
Parameter | Value |
---|---|
Lower Limit of Quantification (LLOQ) | 3.05 ng/ml |
Upper Limit of Quantification (ULOQ) | 20,000 ng/ml |
Correlation Coefficient (r²) | >0.99 |
Drug Metabolism Studies
Acemetacin-d4 is instrumental in studying drug metabolism, particularly in understanding interindividual differences in drug handling. Its deuterated nature allows researchers to trace metabolic pathways without interference from endogenous compounds.
Case Study: Metabolic Pathway Investigation
Research involving the coadministration of acetanilid-d5 and phenacetin demonstrated how acemetacin-d4 could be monitored via gas chromatography-mass spectrometry (GC-MS). This approach enabled researchers to observe differences in drug metabolism among subjects, providing insights into personalized medicine .
Analytical Chemistry Applications
In analytical chemistry, acemetacin-d4 is used as a reference standard for method validation and quality control. Its distinct mass profile helps in differentiating it from non-labeled compounds during analysis.
Example: Quality Control in Pharmaceutical Analysis
A study outlined the use of acemetacin-d4 in validating analytical methods for quantifying acemetacin in pharmaceutical formulations. The presence of deuterium allowed for more accurate assessments of drug purity and concentration levels .
Clinical Research
Acemetacin-d4 is also applied in clinical research to evaluate the efficacy and safety profiles of new formulations or combinations involving acemetacin.
Case Study: Efficacy Trials
Clinical trials utilizing acemetacin-d4 have been conducted to assess its effectiveness in treating conditions such as osteoarthritis and rheumatoid arthritis. The use of deuterated standards helped ensure that pharmacokinetic data were robust and reliable .
Mécanisme D'action
Target of Action
Acemetacin-d4 primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of pro-inflammatory mediators, making them key targets for non-steroidal anti-inflammatory drugs (NSAIDs) like Acemetacin-d4 .
Mode of Action
Acemetacin-d4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain . The result is an anti-inflammatory and analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by Acemetacin-d4 is the prostaglandin synthesis pathway . By inhibiting COX enzymes, Acemetacin-d4 reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, Acemetacin-d4 has been shown to inhibit the release of histamine from mast cells, further contributing to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic properties of Acemetacin-d4, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability. It is metabolized primarily through hydrolysis and glucuronidation, and is excreted via both renal and biliary routes .
Analyse Biochimique
Biochemical Properties
Acemetacin-d4, like its parent compound Acemetacin, interacts with various enzymes and proteins in the body. It acts as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of pro-inflammatory mediators . This inhibition leads to its anti-inflammatory and analgesic effects .
Cellular Effects
Acemetacin-d4 influences cell function by reducing the synthesis of prostaglandins, which are involved in inflammation and pain signaling . This reduction significantly mitigates the damage caused in the mucous membrane of the gastrointestinal tract .
Molecular Mechanism
The molecular mechanism of Acemetacin-d4 involves the inhibition of the COX enzyme, which reduces the production of pro-inflammatory mediators . In the body, it is partly metabolized to indomethacin, which also acts as a COX inhibitor .
Temporal Effects in Laboratory Settings
It is known that Acemetacin, the parent compound, exhibits a better gastric tolerability compared to its active metabolite indomethacin .
Metabolic Pathways
Acemetacin-d4 is likely to be involved in similar metabolic pathways as Acemetacin. Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin .
Transport and Distribution
The parent compound, Acemetacin, is known to have a bioavailability of 100% , suggesting efficient distribution within the body.
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely to be found in areas of the cell where the COX enzyme is present, given its role as a COX inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acemetacin-d4 involves the incorporation of deuterium atoms into the Acemetacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Acemetacin molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of Acemetacin-d4 typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterated compound. The final product is then subjected to rigorous quality control measures to confirm the incorporation of deuterium atoms and the overall integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Acemetacin-d4, like its non-deuterated counterpart, undergoes various chemical reactions including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and elimination from the body .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in Acemetacin-d4, typically using acidic or basic conditions.
Oxidation: Oxidative reactions can occur in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include deuterated metabolites of Acemetacin, which are used to study the drug’s metabolic pathways and pharmacokinetics .
Comparaison Avec Des Composés Similaires
Indometacin: Another NSAID with a similar structure and mechanism of action.
Diclofenac: A widely used NSAID with anti-inflammatory and analgesic properties.
Ibuprofen: A common NSAID used for pain relief and inflammation reduction.
Uniqueness of Acemetacin-d4: This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .
Activité Biologique
Acemetacin-d4 is a deuterated derivative of acemetacin, a non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a COX (cyclooxygenase) inhibitor. This article explores the biological activity of acemetacin-d4, focusing on its pharmacological properties, metabolism, and potential therapeutic applications.
Overview of Acemetacin
Acemetacin is known for its anti-inflammatory and analgesic properties. It functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The primary mechanism involves the inhibition of COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators . Acemetacin is metabolized into indometacin, its active metabolite, which further contributes to its biological effects.
Pharmacokinetics
Understanding the pharmacokinetics of acemetacin-d4 is crucial for evaluating its efficacy and safety. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Cmax (ng/ml) | 276.8 (elderly), 187 (young) |
Tmax (h) | 2.5 |
AUC (ng h/ml) | 483-712 |
Bioavailability | ~66% in plasma |
Volume of Distribution | 0.5-0.7 L/kg |
Protein Binding | >90% |
These parameters indicate that acemetacin-d4 has a significant systemic exposure and is highly bound to plasma proteins, which may influence its therapeutic window and potential interactions with other drugs .
The primary mechanism through which acemetacin-d4 exerts its effects is by antagonizing the COX enzymes, thereby reducing the synthesis of prostaglandins. This action leads to:
- Decreased inflammation
- Analgesic effects
- Modulation of immune responses
Additionally, acemetacin has been shown to inhibit polymorphonuclear leukocyte motility and modulate nitric oxide pathways, which can further contribute to its anti-inflammatory effects .
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of acemetacin-d4 using various mammalian cell lines. The evaluation typically involves:
- Cell Viability Assays : Such as MTT or Alamar Blue assays to determine the metabolic activity of cells post-treatment.
- Apoptosis Detection : Using assays like TUNEL or caspase activation studies to evaluate programmed cell death mechanisms.
These assays help in understanding the safety profile of acemetacin-d4 compared to its parent compound and other NSAIDs. Preliminary findings suggest that while acemetacin has therapeutic benefits, it may also exhibit cytotoxic effects at higher concentrations .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of acemetacin-d4 in various contexts:
- Anti-inflammatory Studies : Research demonstrated that acemetacin-d4 effectively reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory conditions.
- Cancer Research : In vitro studies indicated that acemetacin-d4 could inhibit the growth of certain cancer cell lines, such as MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity compared to untreated controls .
- Metabolism Studies : Investigations into the metabolism of acemetacin-d4 revealed that it undergoes similar metabolic pathways as acemetacin, primarily through esterolytic cleavage leading to indometacin formation .
Propriétés
IUPAC Name |
2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKOOTNAMONP-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OCC(=O)O)C)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.